Khk-IN-1

Description

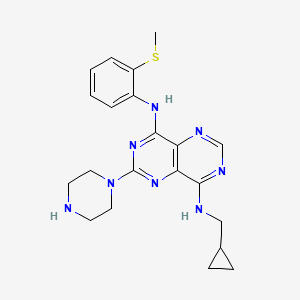

Structure

3D Structure

Properties

IUPAC Name |

8-N-(cyclopropylmethyl)-4-N-(2-methylsulfanylphenyl)-2-piperazin-1-ylpyrimido[5,4-d]pyrimidine-4,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N8S/c1-30-16-5-3-2-4-15(16)26-20-17-18(19(25-13-24-17)23-12-14-6-7-14)27-21(28-20)29-10-8-22-9-11-29/h2-5,13-14,22H,6-12H2,1H3,(H,23,24,25)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLMLZKGLUEWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC2=NC(=NC3=C2N=CN=C3NCC4CC4)N5CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Cellular Target of Khk-IN-1

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of the cellular target of the small molecule inhibitor, Khk-IN-1. This compound is a potent and selective inhibitor of Ketohexokinase (KHK) , a key enzyme in fructose metabolism. Specifically, this compound targets the KHK-C isoform , which is the predominant isoform expressed in the liver, kidney, and small intestine, the primary sites of dietary fructose metabolism.[1] By inhibiting KHK-C, this compound effectively blocks the first committed step in fructose metabolism, the phosphorylation of fructose to fructose-1-phosphate (F1P). This mechanism of action gives this compound significant therapeutic potential for metabolic diseases associated with high fructose consumption, such as obesity and diabetes.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing insights into its potency and selectivity.

Table 1: In Vitro and Cellular Potency of this compound

| Parameter | Target/System | Value | Reference |

| IC50 | Recombinant Human KHK-C | 12 nM | [2] |

| IC50 | Fructose-1-Phosphate Production (HepG2 cell lysate) | 400 nM | [1] |

Table 2: Selectivity Profile of this compound

| Target Family | Specific Enzymes | Activity | Reference |

| Cytochrome P450 | 1A2, 2C9, 2C19, 2D6, 3A4 | No significant inhibition | [3] |

| Kinases | Not specified in publicly available data | Data not available |

Further studies are required to fully elucidate the broader kinase selectivity profile of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro Ketohexokinase (KHK-C) Enzymatic Assay

This protocol describes a fluorescence polarization (FP)-based assay used for high-throughput screening and determination of the IC50 value of inhibitors against recombinant human KHK-C.[4]

Principle: The assay measures the displacement of a fluorescently labeled ATP tracer from the KHK-C active site by a competitive inhibitor. Inhibition of tracer binding results in a decrease in the fluorescence polarization signal.

Materials:

-

Recombinant human KHK-C enzyme

-

ATP-competitive fluorescent tracer

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (or other test compounds)

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

-

Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the KHK-C enzyme (e.g., 5 µL of a 2x stock solution in Assay Buffer) to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorescent tracer (e.g., 10 µL of a 2x stock solution in Assay Buffer).

-

Incubate the plate for a specific duration (e.g., 60 minutes) at room temperature, protected from light.

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Fructose-1-Phosphate (F1P) Production Assay in HepG2 Cells

This protocol details a cell-based assay to measure the inhibitory effect of this compound on KHK activity within a cellular context by quantifying the production of fructose-1-phosphate (F1P) using liquid chromatography-mass spectrometry (LC-MS).[1]

Principle: HepG2 cells, which express KHK-C, are treated with fructose to induce F1P production. The ability of this compound to inhibit this process is assessed by measuring the levels of F1P in cell lysates.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

-

Fructose solution

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., methanol/water mixture)

-

LC-MS system (e.g., triple quadrupole mass spectrometer)

-

F1P analytical standard

Procedure:

-

Cell Culture: Culture HepG2 cells in appropriate flasks or plates until they reach a suitable confluency (e.g., 80-90%).

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound or DMSO (vehicle control) in serum-free medium for a specified time (e.g., 30 minutes).

-

Fructose Stimulation: Add fructose to the medium to a final concentration of, for example, 5 mM, and incubate for a further period (e.g., 1-3 hours).

-

Cell Lysis and Extraction:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

-

LC-MS Analysis:

-

Inject a specific volume of the supernatant onto an appropriate LC column (e.g., a HILIC column for polar metabolites).

-

Perform chromatographic separation using a suitable mobile phase gradient.

-

Detect and quantify F1P using the mass spectrometer in multiple reaction monitoring (MRM) mode, using a specific precursor-to-product ion transition for F1P.

-

-

Data Analysis:

-

Generate a standard curve using the F1P analytical standard.

-

Quantify the concentration of F1P in each sample.

-

Calculate the percent inhibition of F1P production for each this compound concentration and determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway

Caption: Fructose metabolism pathway and the inhibitory action of this compound on Ketohexokinase (KHK-C).

Experimental Workflow

Caption: Workflow for in vitro and cellular characterization of this compound.

References

- 1. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. shodexhplc.com [shodexhplc.com]

Khk-IN-1: A Selective Ketohexokinase Inhibitor for Metabolic Disease Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Khk-IN-1 has emerged as a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the initial step in fructose metabolism. By blocking the phosphorylation of fructose to fructose-1-phosphate (F1P), this compound offers a valuable pharmacological tool to investigate the roles of fructose metabolism in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its characterization.

Introduction to Ketohexokinase and Fructose Metabolism

Ketohexokinase (KHK), also known as fructokinase, is the first and rate-limiting enzyme in the metabolic pathway of fructose.[1] Unlike glucose metabolism, which is tightly regulated by feedback mechanisms, fructose metabolism through KHK is rapid and unregulated, leading to a swift depletion of intracellular ATP and the production of precursors for de novo lipogenesis (DNL).[2][3] Elevated fructose consumption has been strongly linked to the development of metabolic syndrome, characterized by insulin resistance, dyslipidemia, and hepatic steatosis.[4] KHK exists in two isoforms, KHK-C and KHK-A, with KHK-C being the predominant and high-affinity isoform in the liver, kidney, and small intestine.[5] The central role of KHK in fructose-driven metabolic dysfunction makes it an attractive therapeutic target.

This compound: A Potent and Selective KHK Inhibitor

This compound is a pyrimidinopyrimidine-based compound identified as a highly potent inhibitor of the KHK-C isoform.[6][7] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the enzyme and preventing the phosphorylation of fructose.[6]

Quantitative Data

The inhibitory potency and cellular activity of this compound have been extensively characterized. The following tables summarize the key quantitative data.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 12 nM | KHK-C | Enzymatic (Fluorescence Polarization) | [6] |

| Ki (estimated) | 6.2 nM | KHK-C | Calculated (Cheng-Prusoff) | |

| IC50 | 400 nM | KHK | Cellular (F1P production in HepG2 cell lysates) | [6] |

The estimated Ki value was calculated using the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)), assuming competitive inhibition with respect to ATP. The Km of human KHK-C for ATP is approximately 0.3 mM, and the ATP concentration in the enzymatic assay is typically around the Km value.

| Parameter | Result | Species | Assay Type | Reference |

| Microsomal Stability (10 min) | 88% remaining (Human), 72% remaining (Rat) | Human, Rat | Liver Microsome Incubation | [6] |

| Cytochrome P450 Inhibition (10 µM) | No significant inhibition of CYP1A2, 2C9, 2C19, 2D6, and 3A4 | Human | Liver Microsome Incubation | [6] |

| Kinase Selectivity (10 µM) | No significant inhibition (>40%) of a panel of 31 other protein kinases. At least 50-fold selectivity over ribokinase, hexokinase, and adenosine kinase. | - | Kinase Panel Screening | [7] |

| Oral Bioavailability (F) | 34% | Rat | Pharmacokinetic Study | [6] |

| Half-life (t1/2) | 4 hours | Rat | Pharmacokinetic Study | [6] |

| Volume of Distribution (Vdss) | 32 L/kg | Rat | Pharmacokinetic Study | [6] |

| Clearance (CL) | 160 mL/min/kg | Rat | Pharmacokinetic Study | [6] |

Signaling Pathways and Experimental Workflows

Fructose Metabolism and De Novo Lipogenesis Pathway

The following diagram illustrates the central role of KHK in fructose metabolism and its downstream effects on de novo lipogenesis. This compound acts by inhibiting the initial phosphorylation of fructose.

Experimental Workflow for KHK Inhibition Assay

The following diagram outlines the workflow for determining the inhibitory activity of compounds like this compound against KHK using a fluorescence polarization assay.

Detailed Experimental Protocols

KHK-C Enzymatic Inhibition Assay (Fluorescence Polarization)

This protocol is adapted from the methods described for the characterization of pyrimidinopyrimidine KHK inhibitors.[6]

Materials:

-

Recombinant human KHK-C enzyme

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

-

ATP solution

-

Fructose solution

-

This compound (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar fluorescence polarization-based ADP detection kit

-

384-well, low-volume, black, round-bottom polystyrene microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

In a 384-well plate, add 2.5 µL of the diluted this compound solution or DMSO (for control wells).

-

Add 2.5 µL of KHK-C enzyme solution (final concentration ~1 nM) in Assay Buffer to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of a substrate mixture containing ATP (final concentration ~ Km, e.g., 0.3 mM) and fructose (final concentration ~ Km, e.g., 0.5 mM) in Assay Buffer.

-

Incubate the reaction for 60 minutes at room temperature.

-

Stop the reaction and detect the amount of ADP produced by adding the ADP detection reagents according to the manufacturer's protocol (e.g., ADP-Glo™). This typically involves a two-step addition of a reagent to stop the kinase reaction and deplete remaining ATP, followed by the addition of a detection reagent to convert ADP to a luminescent or fluorescent signal.

-

Read the fluorescence polarization on a suitable plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Fructose-1-Phosphate (F1P) Production Assay (LC-MS/MS)

This protocol outlines a general method for the quantification of intracellular F1P in HepG2 cells treated with this compound.[6]

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Fructose

-

Phosphate-buffered saline (PBS)

-

Methanol (ice-cold)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Fructose-1-phosphate standard

-

LC-MS/MS system equipped with a suitable column for polar metabolite separation (e.g., HILIC or anion-exchange)

Procedure:

-

Cell Culture and Treatment:

-

Seed HepG2 cells in 6-well plates and grow to ~80-90% confluency.

-

Pre-incubate the cells with various concentrations of this compound (or DMSO as a vehicle control) in serum-free medium for 30 minutes.

-

Add fructose to a final concentration of 15 mM and incubate for an additional 3 hours.[6]

-

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract intracellular metabolites.

-

Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Vortex the tubes and incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable volume of the initial mobile phase (e.g., 50% acetonitrile in water).

-

Prepare a standard curve of F1P in the same solvent.

-

Inject the samples and standards onto the LC-MS/MS system.

-

Separate the metabolites using an appropriate chromatographic method.

-

Detect and quantify F1P using multiple reaction monitoring (MRM) in negative ion mode. The transition for F1P is typically m/z 259 -> 97 (corresponding to the loss of HPO₃).

-

-

Data Analysis:

-

Quantify the amount of F1P in each sample using the standard curve.

-

Normalize the F1P levels to the total protein content of the corresponding cell lysate.

-

Calculate the percent inhibition of F1P production for each concentration of this compound and determine the cellular IC50 value.

-

Conclusion

This compound is a potent, selective, and cell-permeable inhibitor of ketohexokinase, making it an invaluable tool for studying the role of fructose metabolism in health and disease. Its well-characterized biochemical and cellular activities, along with a favorable selectivity profile, support its use in a wide range of in vitro and in vivo research applications. The detailed protocols provided in this guide are intended to facilitate the use of this compound by researchers in the fields of metabolic disease, drug discovery, and chemical biology.

References

- 1. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]

- 2. Ketohexokinase-Dependent Metabolism of Fructose Induces Proinflammatory Mediators in Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of alternatively spliced isoforms of human ketohexokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fructose metabolism inhibitor shows promise for metabolic dysfunction | BioWorld [bioworld.com]

- 5. A splicing switch from Ketohexokinase-C to Ketohexokinase-A drives hepatocellular carcinoma formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring Marine-Derived Compounds: In Silico Discovery of Selective Ketohexokinase (KHK) Inhibitors for Metabolic Disease Therapy [mdpi.com]

The Role of Khk-IN-1 in Blocking Fructose-1-Phosphate Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructose consumption, particularly from added sugars, has been increasingly linked to the prevalence of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). A key enzyme in the metabolism of fructose is ketohexokinase (KHK), which catalyzes the first and rate-limiting step: the phosphorylation of fructose to fructose-1-phosphate (F1P). The rapid, unregulated conversion of fructose to F1P by KHK can lead to a cascade of downstream metabolic dysfunctions, including increased de novo lipogenesis (DNL), uric acid production, and oxidative stress. Consequently, the inhibition of KHK presents a promising therapeutic strategy for mitigating the adverse effects of excessive fructose intake. This technical guide provides an in-depth overview of Khk-IN-1, a potent and selective inhibitor of KHK, and its role in blocking the production of fructose-1-phosphate. We will detail its mechanism of action, present quantitative data on its efficacy, provide comprehensive experimental protocols for its evaluation, and visualize the relevant biological pathways.

Introduction to Ketohexokinase and Fructose Metabolism

Ketohexokinase, also known as fructokinase, is the primary enzyme responsible for the initial step in fructose metabolism.[1] It catalyzes the phosphorylation of fructose to fructose-1-phosphate, a crucial step that traps fructose within the cell for further metabolic processing.[2] Unlike glycolysis, which is tightly regulated at multiple enzymatic steps, fructose metabolism via KHK is a largely unregulated process. This can lead to a rapid depletion of intracellular ATP and an accumulation of F1P, which in turn drives downstream pathways that contribute to metabolic disease.[2]

There are two isoforms of KHK, KHK-A and KHK-C, which arise from alternative splicing of the KHK gene. KHK-C is the predominant isoform in the liver, kidney, and intestine, the primary sites of fructose metabolism, and exhibits a much higher affinity for fructose than the more ubiquitously expressed KHK-A.

This compound: A Potent Inhibitor of Ketohexokinase

This compound is a selective and cell-membrane permeable small molecule inhibitor of ketohexokinase.[3] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of KHK, thereby preventing the phosphorylation of fructose and the subsequent production of fructose-1-phosphate.[3]

Quantitative Data on this compound Efficacy

The potency and efficacy of this compound have been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound and other relevant KHK inhibitors.

| Parameter | This compound | Reference |

| IC50 (KHK) | 12 nM | [3] |

| IC50 (F1P production in HepG2 cell lysates) | 400 nM | [3] |

| Oral Bioavailability (F) in rats | 34% | [3] |

| Half-life (t1/2) in rats | 4 hours | [3] |

| Volume of distribution (Vdss) in rats | 32 L/kg | [3] |

| Clearance (CL) in rats | 160 mL/min/kg | [3] |

| Compound | KHK-C IC50 | KHK-A IC50 | Reference |

| PF-06835919 | 10 nM | 170 nM | [4] |

| LY3522348 | Dual inhibitor | Dual inhibitor | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in inhibiting KHK activity and fructose-1-phosphate production.

Ketohexokinase (KHK) Activity Assay

This protocol is adapted from a luminescence-based assay that measures the amount of ADP produced as a byproduct of the KHK-catalyzed phosphorylation of fructose.

Materials:

-

Recombinant human KHK-C enzyme

-

This compound

-

Fructose

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

Procedure:

-

Prepare a 2x substrate solution containing 2 mM ATP and 10 mM fructose in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

To each well of a 384-well plate, add 2.5 µL of the this compound dilution.

-

Add 2.5 µL of 2x substrate solution to each well.

-

Initiate the reaction by adding 5 µL of recombinant KHK-C enzyme (final concentration ~5 ng/µL) to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes at room temperature, then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Intracellular Fructose-1-Phosphate by LC-MS/MS

This protocol outlines a general procedure for the quantification of F1P in cell lysates using liquid chromatography-tandem mass spectrometry.

Materials:

-

HepG2 cells

-

Fructose

-

This compound

-

Methanol (ice-cold, with 0.1% formic acid)

-

Water (ice-cold)

-

Cell scraper

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Plate HepG2 cells in 6-well plates and grow to ~80% confluency.

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 30 minutes.

-

Stimulate the cells with 15 mM fructose and incubate for 3 hours.[3]

-

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold 80% methanol (v/v) to each well and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

-

Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried metabolite extract in 100 µL of 50% methanol.

-

Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.

-

Chromatography:

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a Phenomenex Luna NH2 column (150 mm x 2.0 mm), is suitable for separating polar metabolites like sugar phosphates.[7][8]

-

Mobile Phase A: 5 mM triethylamine acetate buffer in water.[8]

-

Mobile Phase B: Acetonitrile.[8]

-

Gradient: A gradient from high organic to high aqueous mobile phase is typically used. An example gradient could be: 0-5 min, 80% B; 5-15 min, linear gradient to 20% B; 15-20 min, 20% B; 20.1-25 min, return to 80% B.

-

Flow Rate: 0.3 mL/min.[8]

-

-

Mass Spectrometry:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions for Fructose-1-Phosphate:

-

Precursor ion (Q1): m/z 259.0

-

Product ion (Q3): m/z 97.0 (phosphate group) and m/z 79.0 (PO3-) are common fragments.

-

-

-

-

Data Analysis:

-

Quantify the peak area of the F1P MRM transition.

-

Normalize the F1P levels to the total protein concentration of the cell lysate or to an internal standard.

-

Signaling Pathways and Visualizations

The inhibition of KHK by this compound has significant downstream effects on cellular metabolism. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways.

Fructose Metabolism and the Role of KHK

Caption: The central role of Ketohexokinase (KHK) in fructose metabolism and its inhibition by this compound.

Experimental Workflow for Evaluating this compound

Caption: A generalized experimental workflow for the in vitro and in vivo evaluation of this compound.

Downstream Consequences of KHK Inhibition

Caption: The downstream metabolic consequences of KHK inhibition by this compound.

Discussion and Future Directions

The selective inhibition of ketohexokinase by molecules such as this compound represents a targeted and promising approach to counteract the detrimental metabolic effects of excessive fructose consumption. By blocking the production of fructose-1-phosphate, this compound can mitigate the downstream consequences of unregulated fructose metabolism, including de novo lipogenesis and uric acid synthesis.[2] The data presented in this guide demonstrate the high potency of this compound in vitro and its oral bioavailability in preclinical models.[3]

Further research is warranted to fully elucidate the long-term efficacy and safety of KHK inhibitors in more complex disease models and ultimately in human clinical trials. The detailed experimental protocols provided herein offer a robust framework for researchers to investigate the therapeutic potential of this compound and other KHK inhibitors. The development of these inhibitors holds significant promise for the treatment and prevention of a range of metabolic diseases that are reaching epidemic proportions worldwide. Clinical studies with other KHK inhibitors, such as PF-06835919, have shown encouraging results in reducing liver fat and improving glycemic control, further validating KHK as a therapeutic target.[4]

Conclusion

This compound is a potent and selective inhibitor of ketohexokinase that effectively blocks the production of fructose-1-phosphate. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The visualization of the relevant metabolic pathways highlights the central role of KHK in fructose-induced metabolic dysfunction and the therapeutic potential of its inhibition. As our understanding of the intricate role of fructose in metabolic disease continues to grow, targeted inhibitors like this compound will be invaluable tools for both basic research and clinical drug development.

References

- 1. What are KHK inhibitors and how do they work? [synapse.patsnap.com]

- 2. JCI - Ketohexokinase C blockade ameliorates fructose-induced metabolic dysfunction in fructose-sensitive mice [jci.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pfizer.com [pfizer.com]

- 5. LY3522348, A New Ketohexokinase Inhibitor: A First-in-Human Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LY3522348, A New Ketohexokinase Inhibitor: A First-in-Human Study in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Separation and quantitation of fructose-6-phosphate and fructose-1 ,6-diphosphate by LC-ESI-MS for the evaluation of fructose-1,6-biphosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Khk-IN-1: A Technical Guide for the Investigation of Metabolic Syndrome and Obesity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excessive fructose consumption is increasingly implicated in the rising prevalence of metabolic syndrome and obesity. Ketohexokinase (KHK), the first and rate-limiting enzyme in fructose metabolism, represents a key therapeutic target. Inhibition of KHK is a promising strategy to mitigate the adverse metabolic effects of high fructose intake. This technical guide provides an in-depth overview of Khk-IN-1, a potent and selective ketohexokinase inhibitor. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in preclinical research, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Role of Ketohexokinase in Metabolic Disease

Fructose, once considered a benign sugar, is now recognized as a significant contributor to metabolic dysregulation when consumed in excess. Unlike glucose, fructose metabolism is largely unregulated by feedback mechanisms, leading to rapid conversion to fructose-1-phosphate (F1P) by ketohexokinase (KHK). This process occurs primarily in the liver, intestine, and kidneys.

The rapid phosphorylation of fructose by KHK can lead to intracellular phosphate depletion and an increase in AMP, which in turn stimulates uric acid production. Downstream metabolites of fructose can be shunted into pathways of de novo lipogenesis, contributing to hepatic steatosis (fatty liver), increased VLDL (very-low-density lipoprotein) secretion, and dyslipidemia. These metabolic disturbances are hallmarks of metabolic syndrome, a cluster of conditions that includes obesity, insulin resistance, hypertension, and high blood lipids, significantly increasing the risk for type 2 diabetes and cardiovascular disease.

There are two major isoforms of KHK arising from alternative splicing of the KHK gene: KHK-C and KHK-A. KHK-C, found predominantly in the liver, kidney, and intestine, has a high affinity for fructose and is considered the primary driver of fructose metabolism. KHK-A is more ubiquitously expressed and has a lower affinity for fructose.

This compound is a potent, selective, and cell-permeable inhibitor of ketohexokinase, making it a valuable tool for studying the role of fructose metabolism in metabolic diseases. By blocking the initial step of fructose utilization, this compound allows for the investigation of the downstream consequences of KHK inhibition on various metabolic parameters.

This compound: Mechanism of Action and In Vitro Activity

This compound is a pyrimidinopyrimidine-based compound that acts as an ATP-competitive inhibitor of KHK. It binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of fructose to fructose-1-phosphate.

Quantitative Data: In Vitro Inhibition

The following table summarizes the in vitro inhibitory activity of this compound and a representative KHK inhibitor, PF-06835919, for which more extensive public data is available.

| Compound | Target | Assay | IC50 (nM) | Reference |

| This compound | Human KHK | Enzymatic Assay | 12 | [1][2] |

| This compound | F1P Production in HepG2 cell lysate | Cell-based Assay | 400 | [1] |

| PF-06835919 | Human KHK-C | Enzymatic Assay | 8.4 | |

| PF-06835919 | Human KHK-A | Enzymatic Assay | 66 |

In Vivo Studies: Effects on Metabolic Parameters

While specific in vivo efficacy data for this compound on metabolic syndrome parameters are not extensively published, studies on other potent KHK inhibitors and KHK knockout models provide strong evidence for the potential therapeutic benefits of this class of compounds. The following tables summarize representative data from studies using a KHK antisense oligonucleotide (ASO) and the small molecule inhibitor PF-06835919 in rodent models of metabolic dysfunction. These data illustrate the expected outcomes of KHK inhibition in vivo.

Quantitative Data: Effects on Metabolic Parameters in Rodent Models

Table 3.1: Effect of KHK ASO on Metabolic Parameters in Sucrose-Fed Rats

| Parameter | Control | KHK ASO | % Change | p-value | Reference |

| Fasting Plasma Glucose (mg/dL) | 102 ± 2 | 94 ± 2 | -7.8% | 0.01 | |

| Fasting Plasma Triglycerides (mg/dL) | 52 ± 7 | 21 ± 2 | -59.6% | <0.01 | |

| Liver Triglycerides (mg TG/g liver) | 8.2 ± 0.4 | 5.6 ± 0.3 | -31.7% | <0.001 | |

| Whole Body Glucose Metabolism (mg/kg/min) | 36.6 ± 0.8 | 45.6 ± 2.2 | +24.6% | <0.01 | |

| Hepatic De Novo Lipogenesis (%) | 53 ± 4 | 32 ± 4 | -39.6% | <0.01 | |

| VLDL Secretion Rate (mg/dL/min) | 11.0 ± 0.8 | 5.5 ± 0.5 | -50% | <0.01 |

Table 3.2: Pharmacokinetics of this compound in Rats

| Parameter | Value | Reference |

| Oral Bioavailability (F) | 34% | [1] |

| Dosage (single dose) | 10 mg/kg (p.o.) | [1] |

| Animal Model | Male Sprague-Dawley rats | [1] |

Signaling Pathways and Experimental Workflows

Fructose Metabolism and Pathophysiology of Metabolic Syndrome

The following diagram illustrates the central role of KHK in fructose metabolism and its downstream effects leading to features of metabolic syndrome.

Caption: Fructose metabolism pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a KHK inhibitor like this compound in a rodent model of diet-induced obesity.

References

- 1. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of Khk-IN-1 in Diabetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Excessive fructose consumption is increasingly implicated in the pathogenesis of metabolic diseases, including type 2 diabetes. Fructose metabolism, primarily initiated by the enzyme ketohexokinase (KHK), bypasses key regulatory steps in glycolysis, leading to uncontrolled substrate flux that can promote de novo lipogenesis, hepatic steatosis, and insulin resistance. Consequently, the inhibition of KHK presents a promising therapeutic strategy for mitigating the adverse metabolic effects of fructose. This technical guide provides an in-depth overview of the therapeutic potential of Khk-IN-1, a potent and selective KHK inhibitor, in the context of diabetes. While in vivo efficacy data for this compound in diabetes-specific models is not yet publicly available, this guide consolidates the existing preclinical data for this compound, outlines the mechanism of action of KHK inhibition, and presents relevant data from other KHK inhibitors and genetic models that strongly support the therapeutic rationale. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts in this area.

Introduction: The Role of Ketohexokinase in Diabetes

Fructose, a monosaccharide commonly found in sucrose and high-fructose corn syrup, is primarily metabolized in the liver, intestine, and kidneys. The first and rate-limiting step of fructose metabolism is the phosphorylation of fructose to fructose-1-phosphate (F1P), a reaction catalyzed by ketohexokinase (KHK), also known as fructokinase.[1] Unlike the tightly regulated entry of glucose into glycolysis, fructose metabolism via KHK is rapid and largely unregulated.[2] This can lead to a rapid depletion of intracellular ATP and an accumulation of F1P, which serves as a substrate for the synthesis of triglycerides and can contribute to hepatic fat accumulation.[1][2]

High fructose intake has been strongly linked to the development of insulin resistance, a key feature of type 2 diabetes.[3] The metabolic consequences of excessive fructose metabolism include increased de novo lipogenesis (DNL), hepatic steatosis (fatty liver), and hypertriglyceridemia, all of which can impair insulin signaling and contribute to systemic insulin resistance.[1][3] By blocking the initial step in fructose metabolism, KHK inhibitors are poised to prevent these downstream metabolic disturbances.[3] Genetic studies in mice, where KHK is knocked out, have shown protection against fructose-induced obesity, insulin resistance, and fatty liver disease, providing strong validation for KHK as a therapeutic target.[4]

This compound: A Potent and Selective Ketohexokinase Inhibitor

This compound (also referred to as compound 8 in initial discovery literature) is a potent and selective inhibitor of the KHK-C isoform, the primary isoform responsible for fructose metabolism in the liver.[1] It belongs to a series of pyrimidinopyrimidine compounds designed to compete with ATP for the binding pocket of the KHK enzyme.[1]

In Vitro and In Vivo Pharmacokinetic Data

Comprehensive quantitative data for this compound and other relevant KHK inhibitors are presented in the tables below to facilitate comparison.

Table 1: In Vitro Potency of this compound and Other KHK Inhibitors

| Compound | Target | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference |

| This compound | Human KHK | 12 | 400 (F1P production in HepG2 cells) | [1] |

| PF-06835919 | Human KHK-A/C | - | - | [5] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Unit | Dosing | Reference |

| Oral Bioavailability (F) | 34 | % | 10 mg/kg, single oral gavage | [1][6] |

| Half-life (t1/2) | 4 | hours | 10 mg/kg, single oral gavage | [6] |

| Max Plasma Concentration (Cmax) | 0.16 | µM | 10 mg/kg, single oral gavage | [1] |

| Volume of Distribution (Vdss) | 32 | L/kg | - | [6] |

| Clearance (CL) | 160 | mL/min/kg | - | [6] |

Therapeutic Potential: Evidence from Preclinical Models

While specific studies on the effect of this compound in animal models of diabetes are not yet available in the public domain, a wealth of data from studies using other KHK inhibitors and genetic knockout/knockdown models strongly supports the therapeutic potential of this approach.

Effects on Insulin Resistance and Glucose Homeostasis

Studies with the KHK inhibitor PF-06835919 in rats fed a high-fructose diet or a diet mimicking the average American diet demonstrated a reversal of fructose-induced hyperinsulinemia.[5] This indicates an improvement in insulin sensitivity. Furthermore, KHK knockout mice are protected from diet-induced insulin resistance.[4] It is therefore highly probable that this compound, as a potent KHK inhibitor, would exert similar beneficial effects on glucose homeostasis and insulin sensitivity in diabetic models.

Effects on Dyslipidemia and Hepatic Steatosis

Inhibition of KHK in rats with PF-06835919 prevented hypertriglyceridemia and hepatic steatosis induced by fructose feeding.[5] This is consistent with the known mechanism of KHK in providing substrate for de novo lipogenesis. KHK knockout mice also show markedly reduced liver weight and triglyceride levels when fed a high-fat, high-fructose diet.[4] These findings suggest that this compound could be effective in managing diabetic dyslipidemia and non-alcoholic fatty liver disease (NAFLD), a common comorbidity of type 2 diabetes.

Table 3: Preclinical Efficacy of KHK Inhibition in Fructose-Fed Rats (using PF-06835919)

| Parameter | Diet | Treatment | Outcome | Reference |

| Plasma Insulin | High Fructose (30% kcal) | PF-06835919 | Prevention of hyperinsulinemia | [5] |

| Plasma Triglycerides | High Fructose (30% kcal) | PF-06835919 | Prevention of hypertriglyceridemia | [5] |

| Hepatic Steatosis | American Diet (7.5% fructose) | PF-06835919 | Reversal of hepatic steatosis | [5] |

Signaling Pathways and Experimental Workflows

Fructose Metabolism and its Impact on Insulin Signaling

The following diagram illustrates the central role of KHK in fructose metabolism and how its inhibition is expected to impact downstream pathways related to insulin resistance.

Caption: Fructose metabolism via KHK and its link to insulin resistance.

Experimental Workflow for Evaluating KHK Inhibitors in a Diabetic Model

This diagram outlines a typical experimental workflow for assessing the in vivo efficacy of a KHK inhibitor like this compound in a preclinical model of type 2 diabetes.

Caption: Workflow for in vivo evaluation of this compound in a diabetes model.

Experimental Protocols

Ketohexokinase (KHK) Activity Assay (Luminescence-based)

This protocol is adapted from Damen et al. (2021) and is suitable for quantifying KHK activity in cell lysates or tissue homogenates.

Materials:

-

KHK reaction buffer (50 mM HEPES, 50 mM KCl, 5 mM MgCl2, 1 mM DTT, pH 7.4)

-

ATP solution (10 mM)

-

Fructose solution (100 mM)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Cell or tissue lysate

Procedure:

-

Prepare the KHK reaction mix by combining KHK reaction buffer, ATP, and fructose.

-

Add the cell or tissue lysate to a 96-well plate.

-

To initiate the reaction, add the KHK reaction mix to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and thus to the KHK activity.

In Vivo Study in a Diet-Induced Obesity and Insulin Resistance Model

This is a representative protocol for evaluating the efficacy of a KHK inhibitor in a rodent model.

Animal Model:

-

Male Sprague-Dawley rats.

Diet and Treatment:

-

Acclimatize rats for one week on a standard chow diet.

-

Divide rats into groups and feed them either a control diet or a high-fructose diet (e.g., 30% of calories from fructose) for a specified duration (e.g., 8 weeks) to induce metabolic syndrome.

-

For the treatment phase, administer this compound or vehicle daily via oral gavage at desired doses.

Assessments:

-

Glucose and Insulin: Collect blood samples at baseline and at the end of the study to measure fasting blood glucose and insulin levels.

-

Glucose Tolerance Test (GTT): At the end of the treatment period, perform an oral or intraperitoneal GTT by administering a glucose bolus after an overnight fast and measuring blood glucose at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Lipid Profile: Analyze plasma samples for triglycerides and total cholesterol.

-

Liver Analysis: At the end of the study, harvest the liver, weigh it, and perform histological analysis (e.g., H&E staining) to assess steatosis. Measure hepatic triglyceride content.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of ketohexokinase with promising pharmacokinetic properties. While direct evidence of its efficacy in diabetes models is pending, the wealth of preclinical data for other KHK inhibitors and genetic models strongly supports the therapeutic rationale of KHK inhibition for the treatment of type 2 diabetes and its comorbidities. By blocking the initial, unregulated step of fructose metabolism, this compound has the potential to mitigate fructose-induced de novo lipogenesis, hepatic steatosis, and insulin resistance.

Future research should focus on evaluating the in vivo efficacy of this compound in established animal models of type 2 diabetes, such as db/db mice or high-fat diet-fed rodents. Such studies will be crucial to determine the optimal dosing and to fully characterize its effects on glycemic control, insulin sensitivity, and long-term diabetic complications. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate these critical next steps in the development of this compound as a novel therapeutic agent for diabetes.

References

- 1. Inhibitors of Ketohexokinase: Discovery of Pyrimidinopyrimidines with Specific Substitution that Complements the ATP-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ketohexokinase knockout mice, a model for essential fructosuria, exhibit altered fructose metabolism and are protected from diet-induced metabolic defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

The Emerging Role of Ketohexokinase Inhibitors in Hepatic Steatosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rising prevalence of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), has spurred the search for novel therapeutic targets. Ketohexokinase (KHK), the first and rate-limiting enzyme in fructose metabolism, has emerged as a key player in the pathogenesis of hepatic steatosis. This technical guide provides an in-depth analysis of the preliminary studies on KHK inhibitors, with a focus on their mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used in their evaluation. As a prominent example, we will refer to studies involving the clinical candidate PF-06835919.

Introduction: The Rationale for Targeting Ketohexokinase

Dietary fructose consumption has been strongly linked to the development of metabolic disorders, including NAFLD.[1][2] Unlike glucose, fructose metabolism is largely unregulated by insulin and bypasses the key regulatory step of glycolysis, leading to a rapid and uncontrolled influx of substrates for de novo lipogenesis (DNL) in the liver.[3][4] Ketohexokinase (KHK) catalyzes the phosphorylation of fructose to fructose-1-phosphate, the initial step in its metabolism.[5] Inhibition of KHK is therefore a rational therapeutic strategy to mitigate the detrimental effects of excessive fructose consumption on the liver.

Mechanism of Action of KHK Inhibitors in Hepatic Steatosis

KHK inhibitors primarily exert their therapeutic effects by blocking the entry of fructose into metabolic pathways that promote fat accumulation in the liver. The two main pathways influenced are de novo lipogenesis and fatty acid oxidation.

Inhibition of De Novo Lipogenesis (DNL)

Fructose is a potent stimulator of DNL.[1] Its metabolism provides the backbone for the synthesis of fatty acids and triglycerides. By inhibiting KHK, the conversion of fructose to lipogenic precursors is blocked, leading to a reduction in the synthesis of new fat in the liver.[6] Studies have shown that KHK inhibition leads to a decrease in the expression of key lipogenic enzymes.[7]

Modulation of Fatty Acid Oxidation (FAO)

Some evidence suggests that KHK inhibitors may also improve hepatic steatosis by increasing the rate of fatty acid oxidation, the process by which the liver breaks down existing fat for energy.[6][8] The precise mechanism for this is still under investigation but may be an indirect effect of reduced DNL and altered cellular energy status.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of KHK inhibitors in reducing hepatic steatosis has been evaluated in various preclinical models and in clinical trials. The data below summarizes key quantitative findings.

| Study Type | Model/Subject | KHK Inhibitor | Treatment Duration | Key Quantitative Outcomes | Reference(s) |

| Preclinical | KHK Knockout Mice | Genetic Knockout | N/A | Reduced liver weight, triglyceride levels, and insulin levels on a high-fat/high-fructose diet. | [9] |

| Sprague Dawley Rats | PF-06835919 | N/A | Reversed hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis induced by an "American diet". | [10] | |

| C57BL/6J Mice | KHK siRNA | 8 weeks | Decreased liver weight by 20% and reduced hepatic triglycerides and cholesterol in mice on a high-fat/high-fructose diet. | [11] | |

| Clinical | Adults with NAFLD | PF-06835919 (300 mg/day) | 6 weeks | Significant reduction in whole liver fat as measured by MRI-PDFF (26.5% reduction vs. 7.78% for placebo). | [12] |

| Adults with NAFLD & T2DM | PF-06835919 (150 mg/day) | 16 weeks | -17.05% mean change from baseline in whole liver fat. | [13] | |

| Adults with NAFLD & T2DM | PF-06835919 (300 mg/day) | 16 weeks | -19.13% mean change from baseline in whole liver fat. | [13] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preliminary studies of KHK inhibitors.

Animal Models of Diet-Induced Hepatic Steatosis

A common method to induce hepatic steatosis in rodents is through a specially formulated diet.

Protocol: High-Fat, High-Fructose Diet-Induced Steatosis in C57BL/6 Mice

-

Animal Strain: Male C57BL/6 mice are frequently used due to their susceptibility to diet-induced obesity and metabolic syndrome.[14]

-

Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.

-

Diet Composition: A widely used diet is the Amylin Liver NASH (AMLN) diet, which consists of 40% fat (kcal), 22% fructose (w/w), and 2% cholesterol.[15][16] Alternatively, a diet with 60% of calories from fat, 20% from protein, and 20% from carbohydrates can be used.[14] Some protocols also supplement the drinking water with high-fructose corn syrup (42 g/L).[17]

-

Duration: The diet is typically administered for a period ranging from 15 weeks to 80 weeks to induce varying degrees of steatosis and fibrosis.[14][18]

-

Treatment Administration: The KHK inhibitor (e.g., PF-06835919) or a vehicle control is administered orally, typically once daily, for a specified period during the dietary intervention.

-

Outcome Measures: At the end of the study, liver tissue is collected for histological analysis (H&E staining for steatosis, Sirius Red for fibrosis), and biochemical assays are performed to measure liver triglyceride content. Blood samples are collected to measure metabolic parameters such as glucose, insulin, and transaminases.

Quantification of Hepatic Steatosis using MRI-PDFF

Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF) is a non-invasive and quantitative method to measure liver fat.

Protocol: MRI-PDFF for Liver Fat Quantification

-

Patient Preparation: Patients are typically required to fast for a few hours before the scan.

-

MRI System: A 1.5T or 3T MRI scanner is used.

-

Imaging Sequence: A specialized chemical shift-encoded MRI sequence is performed to separate the signals from water and fat protons in the liver.[19]

-

Data Acquisition: The MRI scan is performed with the patient in a supine position.[20]

-

Image Analysis: The acquired data is processed to generate a PDFF map, which provides a quantitative measure of the fat fraction in each voxel of the liver. The mean PDFF across the entire liver or specific regions of interest is then calculated.[19]

-

Interpretation: A mean liver PDFF of less than 5% is considered normal.[19]

Visualizing Key Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in fructose-induced hepatic steatosis and the point of intervention for KHK inhibitors.

Caption: Fructose metabolism and its role in de novo lipogenesis.

Caption: Postulated effect of KHK inhibition on fatty acid oxidation.

Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating a KHK inhibitor in a preclinical model of hepatic steatosis.

Caption: Preclinical experimental workflow for KHK inhibitor evaluation.

Conclusion and Future Directions

Preliminary studies on KHK inhibitors have demonstrated their potential as a promising therapeutic approach for hepatic steatosis. By directly targeting the initial step of fructose metabolism, these inhibitors effectively reduce the lipogenic burden on the liver. The robust data from both preclinical models and clinical trials, particularly with PF-06835919, underscore the viability of this strategy. Future research should focus on long-term efficacy and safety, the potential for combination therapies, and the elucidation of the finer details of the downstream metabolic effects of KHK inhibition. The continued development of KHK inhibitors offers a beacon of hope for patients with NAFLD and NASH.

References

- 1. Role of Dietary Fructose and Hepatic de novo Lipogenesis in Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Dietary Fructose and Hepatic De Novo Lipogenesis in Fatty Liver Disease [research.bidmc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. BioCentury - Pfizer's ketohexokinase inhibitor decreases liver fat content in NAFLD Phase II [biocentury.com]

- 13. A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of PF-06835919 in patients with non-alcoholic fatty liver disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Considerations When Choosing High-Fat, High-Fructose, and High-Cholesterol Diets to Induce Experimental Nonalcoholic Fatty Liver Disease in Laboratory Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High Fat and High Sucrose (Western) Diet Induce Steatohepatitis that is Dependent on Fructokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ajronline.org [ajronline.org]

- 20. antarosmedical.com [antarosmedical.com]

The Impact of Ketohexokinase Inhibition by Khk-IN-1 on Insulin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excessive fructose consumption is increasingly implicated in the pathogenesis of metabolic disorders, including insulin resistance, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). Ketohexokinase (KHK), the primary enzyme responsible for fructose metabolism, has emerged as a promising therapeutic target. This technical guide provides an in-depth exploration of the impact of KHK inhibition, with a focus on the selective inhibitor Khk-IN-1, on insulin resistance. While specific in vivo data on this compound's direct effects on insulin sensitivity are limited in publicly available literature, this document consolidates existing preclinical data on KHK inhibitors and genetic models to elucidate the mechanism of action and therapeutic potential. This guide details the biochemical rationale for KHK inhibition, summarizes key preclinical findings, outlines relevant experimental protocols for assessing insulin resistance, and visualizes the involved signaling pathways.

Introduction: The Role of Fructose Metabolism in Insulin Resistance

Unlike glucose metabolism, which is tightly regulated, fructose metabolism, primarily occurring in the liver, bypasses key regulatory steps of glycolysis. The initial and rate-limiting step is the phosphorylation of fructose to fructose-1-phosphate (F1P) by ketohexokinase (KHK).[1] The subsequent rapid metabolism of F1P can lead to a depletion of intracellular phosphate and ATP, resulting in increased uric acid production and oxidative stress. Furthermore, the downstream metabolites of fructose serve as substrates for de novo lipogenesis (DNL), contributing to hepatic steatosis, dyslipidemia, and ultimately, hepatic and peripheral insulin resistance.[2]

Genetic deletion or pharmacological inhibition of KHK has been shown to protect against the adverse metabolic effects of high fructose consumption in animal models.[1][3] By blocking the initial step of fructose metabolism, KHK inhibitors prevent the cascade of events that lead to lipid accumulation and impaired insulin signaling.

This compound: A Selective Ketohexokinase Inhibitor

This compound is a selective and cell-permeable inhibitor of ketohexokinase.[4] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of KHK, thereby preventing the phosphorylation of fructose.[5]

In Vitro Activity and Pharmacokinetics

Published data on this compound demonstrates its potency and provides insights into its pharmacological profile.

| Parameter | Value | Cell/System | Reference |

| IC50 (KHK) | 12 nM | Enzyme Assay | [4] |

| IC50 (F1P production) | 400 nM | HepG2 cell lysates | [4] |

| Oral Bioavailability (F) | 34% | Rats | [4] |

| Half-life (t1/2) | 4 h | Rats | [4] |

| Volume of Distribution (Vdss) | 32 L/kg | Rats | [4] |

| Clearance (CL) | 160 mL/min/kg | Rats | [4] |

Table 1: In Vitro Potency and Rat Pharmacokinetic Parameters of this compound.[4]

Impact of KHK Inhibition on Insulin Resistance: Preclinical Evidence

Data from KHK Knockout Models

KHK deficient mice are protected from diet-induced hepatic steatosis and insulin resistance.[1][3] When fed a high-fructose diet, these mice exhibit reduced liver weight, lower triglyceride levels, and improved insulin sensitivity compared to their wild-type counterparts.[3]

Data from Other KHK Inhibitors

Studies with the KHK inhibitor PF-06835919 have shown that its administration in rats on a high-fructose diet reverses hyperinsulinemia, hypertriglyceridemia, and hepatic steatosis.[2] These effects are associated with a reduction in de novo lipogenesis and inactivation of the lipogenic transcription factor ChREBP.[2]

A comparison of KHK knockdown (using siRNA) and a KHK inhibitor in mice on a high-fat diet revealed that both approaches improved liver steatosis, albeit through different mechanisms. KHK knockdown decreased the de novo lipogenesis pathway, while the inhibitor increased fatty acid oxidation.[5] Notably, KHK knockdown led to improved glucose tolerance, whereas the inhibitor, at the tested dose, did not, suggesting potential off-target effects or dose-dependency.[5]

Experimental Protocols for Assessing Insulin Resistance

To evaluate the in vivo efficacy of a KHK inhibitor like this compound on insulin resistance, several standard experimental protocols are employed in animal models.

Animal Models of Insulin Resistance

Rodent models are commonly used to study insulin resistance. These can be genetic models (e.g., db/db mice, ob/ob mice) or diet-induced models where animals are fed a high-fat or high-fructose diet to induce a metabolic phenotype that mimics human insulin resistance.[6]

Glucose Tolerance Test (GTT)

The GTT assesses the body's ability to clear a glucose load from the bloodstream.

Protocol:

-

Fast animals overnight (typically 12-16 hours).

-

Administer the test compound (e.g., this compound) orally or via intraperitoneal (IP) injection at a predetermined time before the glucose challenge.

-

Administer a bolus of glucose (typically 1-2 g/kg body weight) orally or via IP injection.

-

Collect blood samples from the tail vein at baseline (0 minutes) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose concentrations.

-

Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

The ITT measures the whole-body insulin sensitivity by assessing the rate of glucose disposal in response to an exogenous insulin challenge.

Protocol:

-

Fast animals for a shorter period (typically 4-6 hours).

-

Administer the test compound at a predetermined time before the insulin challenge.

-

Administer a bolus of human insulin (typically 0.75-1.0 U/kg body weight) via IP injection.

-

Collect blood samples at baseline (0 minutes) and at various time points post-insulin administration (e.g., 15, 30, 45, and 60 minutes).

-

Measure blood glucose concentrations.

-

Calculate the rate of glucose disappearance (Kitt) as an index of insulin sensitivity.

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard technique for assessing insulin sensitivity in vivo. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

Protocol:

-

Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) and allow for recovery.

-

Fast animals overnight.

-

Infuse a priming dose of insulin followed by a continuous infusion to achieve a hyperinsulinemic state.

-

Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).

-

Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate accordingly.

-

The glucose infusion rate (GIR) during the steady-state period is a direct measure of insulin sensitivity.

Signaling Pathways and Visualizations

The beneficial effects of KHK inhibition on insulin resistance are mediated through the modulation of key signaling pathways.

Fructose Metabolism and its Downstream Consequences

Inhibition of KHK blocks the entry of fructose into the metabolic pathway that leads to de novo lipogenesis and insulin resistance.

Caption: Inhibition of KHK by this compound blocks the conversion of fructose to F1P.

Insulin Signaling Pathway

Insulin resistance is characterized by impaired signaling through the insulin receptor pathway, particularly the PI3K/Akt pathway, which is crucial for glucose uptake. While direct evidence for this compound's effect on this pathway is lacking, a reduction in the lipotoxic environment caused by excessive fructose metabolism is expected to restore normal insulin signaling.

Caption: The canonical insulin signaling pathway leading to glucose uptake.

Experimental Workflow for In Vivo Assessment

A typical workflow for assessing the impact of a KHK inhibitor on insulin resistance in a diet-induced animal model.

Caption: A standard workflow for in vivo evaluation of an anti-diabetic compound.

Conclusion and Future Directions

The inhibition of ketohexokinase presents a compelling strategy for mitigating the detrimental metabolic effects of excessive fructose consumption and improving insulin sensitivity. While direct and comprehensive in vivo data for this compound's impact on insulin resistance are yet to be published, the collective evidence from KHK knockout models and other pharmacological inhibitors strongly supports its therapeutic potential. Further preclinical studies employing rigorous methodologies such as glucose and insulin tolerance tests, and hyperinsulinemic-euglycemic clamps are warranted to fully characterize the in vivo efficacy of this compound. Elucidating its specific effects on insulin signaling pathways in key metabolic tissues will be crucial for its continued development as a potential treatment for insulin resistance and related metabolic diseases.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ketohexokinase knockout mice, a model for essential fructosuria, exhibit altered fructose metabolism and are protected from diet-induced metabolic defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. JCI Insight - Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism [insight.jci.org]

- 6. Animal models of insulin resistance: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Khk-IN-1 in HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Khk-IN-1 is a potent and selective, cell-permeable inhibitor of ketohexokinase (KHK), the first enzyme in fructose metabolism. KHK catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P).[1] The rapid phosphorylation of fructose by KHK can deplete intracellular ATP and provide substrates for de novo lipogenesis (DNL), contributing to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and steatosis.[2][3] The human hepatoblastoma cell line, HepG2, expresses KHK and is a widely used in vitro model to study hepatic fructose metabolism and its role in lipid accumulation.[4][5] These application notes provide detailed protocols for in vitro assays using this compound in HepG2 cells to investigate its inhibitory effects on fructose metabolism and downstream lipogenesis.

Mechanism of Action: Ketohexokinase Inhibition

Fructose enters the hepatocyte and is rapidly phosphorylated by KHK to F1P. Unlike glycolysis which has several feedback regulatory points, fructolysis is largely unregulated, leading to a rapid flux of carbons into pathways for triglyceride and fatty acid synthesis. Key transcription factors, such as sterol regulatory element-binding protein 1c (SREBP-1c), are activated, leading to the increased expression of lipogenic genes like fatty acid synthase (FASN).[6][7][8] this compound, by inhibiting KHK, is expected to block the production of F1P and subsequently attenuate the downstream cascade leading to lipid accumulation.

Caption: Signaling pathway of fructose metabolism and lipogenesis in HepG2 cells and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (KHK enzyme) | 12 nM | Purified human KHK | [9] |

| IC50 (F1P production) | 400 nM | HepG2 cell lysates | [9] |

Experimental Protocols

Protocol 1: Whole-Cell Ketohexokinase (KHK) Inhibition Assay

This protocol is designed to assess the potency of this compound in inhibiting KHK activity within intact HepG2 cells by measuring the production of fructose-1-phosphate (F1P).

Materials:

-

HepG2 cells (ATCC® HB-8065™)

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

D-Fructose

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

F1P assay kit (e.g., colorimetric or LC-MS/MS-based)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Inhibitor Treatment: Prepare serial dilutions of this compound (e.g., 0-10 µM) in serum-free DMEM. Remove the culture medium from the wells and replace it with the this compound dilutions. Incubate for 30 minutes at 37°C.

-

Fructose Stimulation: Add D-fructose to each well to a final concentration of 15 mM.

-

Incubation: Incubate the plate for 3 hours at 37°C.

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice for 10 minutes.

-

F1P Quantification: Collect the cell lysates and quantify the F1P concentration using a suitable assay kit according to the manufacturer's instructions.

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of F1P inhibition against the logarithm of the inhibitor concentration.

Caption: Experimental workflow for the whole-cell KHK inhibition assay.

Protocol 2: Assessment of Lipid Accumulation by Oil Red O Staining

This protocol describes how to visualize and quantify intracellular lipid accumulation in HepG2 cells treated with fructose in the presence or absence of this compound.

Materials:

-

HepG2 cells

-

Culture medium (DMEM with 10% FBS)

-

This compound

-

D-Fructose

-

Oil Red O staining solution

-

Formalin (10%)

-

60% Isopropanol

-

Hematoxylin (optional, for counterstaining nuclei)

-

24-well plates with coverslips or imaging-compatible plates

Procedure:

-

Cell Culture and Seeding: Seed HepG2 cells on coverslips in 24-well plates or in imaging-compatible plates at a density of 1 x 105 cells/well and allow them to adhere.

-

Treatment: Treat the cells with fructose (e.g., 20 mM) and different concentrations of this compound for 24-72 hours.[9] Include appropriate vehicle controls.

-

Fixation: Wash the cells with PBS and fix with 10% formalin for 1 hour.[4]

-

Staining:

-

Rinse the fixed cells with distilled water.

-

Incubate with 60% isopropanol for 5 minutes.[4]

-

Remove the isopropanol and add the Oil Red O working solution. Incubate for 20 minutes at room temperature.[4]

-

Wash with distilled water until the excess stain is removed.

-

(Optional) Counterstain with hematoxylin for 1 minute and rinse with water.[4]

-

-

Imaging and Quantification:

Protocol 3: Quantification of Intracellular Triglycerides

This protocol provides a method for the quantitative measurement of triglyceride content in HepG2 cells.

Materials:

-

HepG2 cells

-

Culture medium

-

This compound

-

D-Fructose

-

PBS

-

Cell lysis buffer (e.g., RIPA buffer)

-

Triglyceride quantification kit (colorimetric or fluorometric)

-

BCA protein assay kit

Procedure:

-

Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and treat with fructose and this compound as described in Protocol 2.

-

Cell Harvesting: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Lysate Preparation: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

Triglyceride Measurement: Determine the triglyceride concentration in the cell lysates using a commercial triglyceride quantification kit, following the manufacturer's protocol.

-

Protein Quantification: Measure the total protein concentration in the lysates using a BCA protein assay kit.

-

Normalization: Normalize the triglyceride concentration to the total protein concentration to account for differences in cell number.

Protocol 4: Gene Expression Analysis of Lipogenic Markers by RT-qPCR

This protocol outlines the steps to measure the mRNA expression levels of key lipogenic genes, such as SREBP-1c and FASN, in response to this compound treatment.

Materials:

-

HepG2 cells

-

Culture medium

-

This compound

-

D-Fructose

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (SREBP-1c, FASN) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Cell Culture and Treatment: Culture and treat HepG2 cells with fructose and this compound as described in the previous protocols. A shorter incubation time (e.g., 6-24 hours) may be optimal for detecting changes in gene expression.

-

RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Expected Outcome: Treatment with fructose is expected to increase the mRNA expression of SREBP-1c and FASN.[6][10] Co-treatment with this compound is anticipated to attenuate this fructose-induced increase in lipogenic gene expression.

Conclusion

The provided protocols offer a comprehensive framework for evaluating the in vitro efficacy of this compound in a relevant human liver cell model. By assessing its direct impact on KHK activity and its downstream effects on lipid accumulation and lipogenic gene expression, researchers can gain valuable insights into the therapeutic potential of this compound for metabolic diseases driven by excessive fructose consumption.

References

- 1. cds.ismrm.org [cds.ismrm.org]

- 2. Knockdown of ketohexokinase versus inhibition of its kinase activity exert divergent effects on fructose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. A luminescence-based protocol for assessing fructose metabolism via quantification of ketohexokinase enzymatic activity in mouse or human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reduced expression of FASN through SREBP-1 down-regulation is responsible for hypoxic cell death in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pardon Our Interruption [opnme.com]

Optimal Concentration of Khk-IN-1 for Cellular Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals